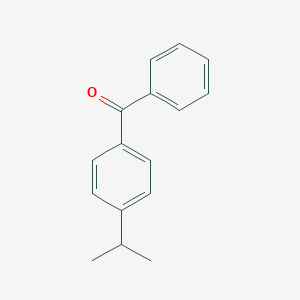

(4-Isopropyl-phenyl)-phenyl-methanone

描述

Structure

3D Structure

属性

IUPAC Name |

phenyl-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFPWZPBRHQASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172238 | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18864-76-1 | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018864761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-(1-methylethyl)phenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Electronic Properties of (4-Isopropyl-phenyl)-phenyl-methanone: A Comprehensive Technical Guide

Executive Summary

(4-Isopropyl-phenyl)-phenyl-methanone (CAS 18864-76-1), commonly referred to as 4-isopropylbenzophenone, is a high-purity organic compound characterized by an isopropyl group at the para position of one phenyl ring of a benzophenone core[1]. This structural motif significantly influences its steric profile and electronic properties, making it a critical intermediate in organic synthesis, a versatile building block in medicinal chemistry, and a highly efficient Type II photoinitiator in polymer science[1][2]. This whitepaper provides an in-depth analysis of its chemical architecture, excited-state photodynamics, and synthetic methodologies, designed for researchers and drug development professionals.

Chemical Architecture and Steric Profile

The molecular formula of 4-isopropylbenzophenone is C16H16O, with a molecular weight of 224.30 g/mol [3]. The core structure consists of two phenyl rings bridged by a central carbonyl group (methanone). The substitution of an isopropyl group (-CH(CH3)2) at the para position of one phenyl ring introduces moderate steric bulk and an electron-donating inductive effect (+I effect).

Causality in Molecular Design: The isopropyl group disrupts the perfect coplanarity of the two phenyl rings compared to an unsubstituted benzophenone. This slight torsional twist alters the conjugation across the carbonyl bridge, fine-tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, the highly lipophilic nature of the isopropyl group (XLogP3 = 4.6) drastically enhances the compound's solubility in non-polar organic monomers and polymer matrices, a crucial factor for its uniform dispersion when utilized as a photoinitiator[3].

Electronic Properties and Photochemical Dynamics

The electronic absorption spectrum of 4-isopropylbenzophenone is dominated by two primary transitions characteristic of aromatic ketones:

-

π → π* Transition: Occurring in the deep ultraviolet region (typically around 250–280 nm), this highly allowed transition corresponds to the excitation of electrons within the conjugated aromatic system[4].

-

n → π* Transition: Occurring in the near-ultraviolet region (typically around 330–360 nm), this formally forbidden transition involves the excitation of a non-bonding electron from the carbonyl oxygen to the anti-bonding π* orbital[4][5].

Upon absorption of UV light (λ ~ 345 nm), the molecule is elevated to an excited singlet state (S1)[6]. Due to the strong spin-orbit coupling inherent in the orthogonal orbitals of the carbonyl group, the S1 state undergoes rapid and highly efficient intersystem crossing (ISC) to a lower-energy triplet excited state (T1)[4]. The T1 state exhibits strong diradical character, making it highly reactive toward hydrogen donors.

Photochemical excitation and Type II radical generation pathway of 4-isopropylbenzophenone.

Mechanisms of Action: Type II Photoinitiation

In photopolymerization, 4-isopropylbenzophenone functions as a Type II photoinitiator[2]. Unlike Type I initiators that undergo unimolecular bond cleavage (α-cleavage), Type II systems require a co-initiator (typically a tertiary amine or a compound with a labile hydrogen bonded to a silicon atom) to generate initiating radicals[2].

Mechanistic Causality: The excited triplet state of 4-isopropylbenzophenone forms an exciplex (excited state complex) with the co-initiator. This is followed by a rapid electron transfer and subsequent proton transfer (resulting in a net hydrogen atom abstraction) from the co-initiator to the carbonyl oxygen[2][6]. This bimolecular process yields two distinct radicals:

-

Ketyl Radical: Derived from the benzophenone derivative. Due to steric hindrance and extensive resonance stabilization across the phenyl rings, it is generally too stable to initiate polymerization and primarily participates in termination reactions.

-

Aminoalkyl Radical: Derived from the co-initiator. This highly reactive, sterically accessible species is responsible for attacking the double bonds of (meth)acrylate monomers, initiating the free-radical polymerization chain[2][6].

Synthetic Protocols and Experimental Workflows

The synthesis of 4-isopropylbenzophenone is typically achieved via a Friedel-Crafts acylation reaction[7][8]. This self-validating protocol relies on the generation of a highly reactive electrophile to substitute an aromatic proton.

Step-by-Step Methodology: Friedel-Crafts Acylation

-

Preparation of the Acylium Ion: In a rigorously dry, multi-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet (N2 or Ar), dissolve 1.1 equivalents of p-isopropylbenzoyl chloride in an inert solvent (e.g., nitromethane or dichloromethane)[7]. Cool the mixture to 0 °C using an ice bath. Slowly add 1.0 equivalent of anhydrous aluminum chloride (AlCl3). Causality: AlCl3 acts as a strong Lewis acid, coordinating with the carbonyl oxygen to generate a highly electrophilic acylium ion intermediate[7][8].

-

Electrophilic Aromatic Substitution: Dropwise add 1.0 equivalent of benzene to the chilled solution. Allow the reaction mixture to warm to room temperature and stir continuously for 24 hours[7]. Causality: The acylium ion attacks the electron-rich benzene ring, forming a resonance-stabilized sigma complex (Arenium ion), which subsequently loses a proton to restore aromaticity.

-

Quenching and Dissociation: Carefully pour the reaction mixture over crushed ice containing dilute hydrochloric acid (HCl)[7]. Causality: The acidic ice quench safely hydrolyzes the unreacted AlCl3 and dissociates the strong Lewis acid-product complex, releasing the free 4-isopropylbenzophenone into the organic phase.

-

Extraction and Purification: Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine[7]. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude off-white solid from hot ethanol to yield pure 4-isopropylbenzophenone crystals[7].

Step-by-step Friedel-Crafts acylation workflow for synthesizing 4-isopropylbenzophenone.

Applications in Advanced Materials and Pharmaceuticals

Beyond photopolymerization, 4-isopropylbenzophenone is a critical reagent in advanced polymer synthesis. For instance, it is utilized as a highly effective end-capping agent in the synthesis of poly(2,5-benzophenone) containing coil-rod-coil triblock copolymers, controlling molecular weight and providing stable chain ends[7].

In medicinal chemistry, the isopropylphenyl moiety is a privileged structural element found in various drug candidates, including TRβ-selective thyromimetics[1]. Researchers utilize 4-isopropylbenzophenone as a precursor to synthesize structural analogs for comprehensive structure-activity relationship (SAR) studies, optimizing binding affinity and selectivity against biological targets[1]. It is also employed as a starting material for synthesizing nitrobenzophenones, which are valuable intermediates for dyes and agrochemicals[8].

Quantitative Data Summary

The following table summarizes the key physicochemical and computed properties of 4-isopropylbenzophenone, validating its suitability for organic synthesis and formulation[3][9].

| Property | Value | Unit / Note |

| CAS Registry Number | 18864-76-1 | Standard Chemical Identifier |

| Molecular Weight | 224.30 | g/mol |

| Exact Mass | 224.120115130 | Da |

| XLogP3 (Lipophilicity) | 4.6 | Indicates high solubility in organic media |

| Topological Polar Surface Area | 17.1 | Ų |

| Hydrogen Bond Donors | 0 | Lacks labile protons |

| Hydrogen Bond Acceptors | 1 | Carbonyl oxygen |

| Rotatable Bonds | 3 | Contributes to molecular flexibility |

Sources

- 1. (4-Isopropyl-phenyl)-phenyl-methanone|CAS 18864-76-1 [benchchem.com]

- 2. US20210147684A1 - Type ii photoinitiator system and method for forming crosslinking silicone compositions - Google Patents [patents.google.com]

- 3. 4-Isopropylbenzophenone | C16H16O | CID 140440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5364972A - Preparation of nitrobenzophenones, and a color-stable modification of a benzophenone-azopyridone dye - Google Patents [patents.google.com]

- 9. Methanone, [4-(1-methylethyl)phenyl]phenyl- (CAS 18864-76-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Thermodynamic Stability Profile of 4-Isopropylbenzophenone: A Comprehensive Guide to Thermal and Radical Kinetics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Isopropylbenzophenone (CAS: 18864-76-1)[1] is a critical intermediate in the synthesis of advanced polymers—such as poly(2,5-benzophenone) derivatives[2]—and serves as a primary model compound for studying radical thermodynamics in photoinitiated reactions[3]. As application scientists, we must move beyond basic melting point data to understand the thermodynamic boundaries of this molecule. This whitepaper provides an authoritative analysis of its physicochemical baseline, thermal degradation kinetics, and radical anion stability, complete with self-validating experimental protocols designed for high-fidelity reproducibility.

Physicochemical & Thermodynamic Baseline

The intrinsic thermodynamic stability of 4-isopropylbenzophenone is dictated by the resonance stabilization of its benzophenone core, counterbalanced by the inductive and hyperconjugative effects of the para-isopropyl substituent[4]. Understanding these baseline parameters is essential for predicting its behavior under thermal stress and its utility as an end-capping agent in high-temperature polymerization[2].

Table 1: Key Physicochemical & Thermodynamic Properties

| Parameter | Value | Reference |

| Molecular Formula | C16H16O | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| Boiling Point | 336.3 °C (at 760 mmHg) | [5] |

| Flash Point | 142.8 °C | [5] |

| Density | 1.03 g/cm³ | [5] |

| Vapor Pressure | 1.13 × 10⁻⁴ mmHg (at 25 °C) | [5] |

| XLogP3 | 4.6 | [1] |

Thermal Degradation & Stability Workflows

When utilized in high-temperature synthesis, such as the Ni(0)-catalyzed coupling of poly(2,5-benzophenone)[2], the thermal stability of 4-isopropylbenzophenone is paramount. The molecule exhibits robust thermal resistance up to its boiling point (~336 °C)[5]. Beyond this threshold, thermodynamic cleavage favors the dissociation of the carbonyl-phenyl (C-C) bonds and the benzylic C-H bonds of the isopropyl group.

To accurately profile this without conflating evaporation with degradation, we employ a self-validating workflow combining Modulated Differential Scanning Calorimetry (MDSC) and Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry.

Self-validating MDSC-TGA workflow for comprehensive thermal and thermodynamic profiling.

Radical Thermodynamics & Photochemical Stability

Under UV irradiation or in the presence of electron donors, 4-isopropylbenzophenone readily forms a radical anion. The thermodynamic stability of this radical is a key driver in Unimolecular Radical Nucleophilic Substitution (SRN1) reactions[3].

Electron spin resonance (ESR) studies demonstrate that the para-isopropyl group influences spin delocalization, which can be quantified via hyperfine coupling (hfc) constants[4]. The hyperconjugation from the isopropyl group slightly alters the spin density relative to unsubstituted benzophenone, yet provides sufficient kinetic lifetime for the propagation cycles required in SRN1 pathways[3][4].

Thermodynamic pathways of 4-isopropylbenzophenone under thermal and UV stress.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as closed, self-validating systems. Every thermodynamic measurement is cross-verified by an orthogonal analytical technique.

Protocol A: High-Resolution Thermal Profiling (MDSC-TGA)

-

Objective: Isolate reversible thermodynamic phase transitions from irreversible kinetic degradation.

-

Causality: Standard DSC cannot easily distinguish between overlapping thermal events (e.g., simultaneous evaporation and degradation). Modulated DSC (MDSC) applies a sinusoidal heating rate, allowing the deconvolution of the reversing heat capacity signal (glass transitions, melting) from the non-reversing signal (enthalpic relaxation, degradation).

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 4-isopropylbenzophenone into an aluminum TGA/DSC pan. Seal with a pin-hole lid to prevent pressure build-up while allowing volatile egress.

-

Purge Environment: Utilize ultra-high purity Argon at a flow rate of 50 mL/min. Rationale: Argon prevents oxidative degradation, ensuring the observed mass loss is purely a function of intrinsic thermodynamic instability.

-

MDSC Method: Equilibrate the furnace at 25 °C. Modulate at ± 0.5 °C every 60 seconds. Ramp at 3 °C/min to 400 °C.

-

Evolved Gas Analysis (Validation): Interface the TGA exhaust to a GC/MS transfer line heated to 250 °C. Monitor m/z 105 (benzoyl cation) and m/z 147 to confirm the specific bond cleavage pathways predicted by thermodynamic models.

-

Protocol B: Photochemical Radical Stability Profiling (ESR)

-

Objective: Quantify the thermodynamic stability of the 4-isopropylbenzophenone radical anion.

-

Causality: Radical stability dictates the efficiency of SRN1 reactions[3]. By measuring the molecule at cryogenic temperatures (e.g., 253 K)[4], we trap the transient radical anion, allowing precise measurement of hyperfine coupling constants without the confounding variable of rapid radical recombination.

-

Step-by-Step Methodology:

-

Solution Prep: Dissolve 4-isopropylbenzophenone in anhydrous, degassed dimethyl sulfoxide (DMSO) to a concentration of 0.05 M.

-

Deoxygenation: Perform three stringent freeze-pump-thaw cycles. Rationale: Molecular oxygen is a potent radical scavenger (triplet state) that will prematurely terminate the radical anion, invalidating the thermodynamic measurement.

-

Initiation: Irradiate the sample directly in the ESR cavity using a 200W high-pressure mercury lamp (λ > 300 nm).

-

ESR Acquisition: Record spectra at 253 K. Rationale: This temperature is optimized to maintain solvent fluidity while maximizing the signal-to-noise ratio of the transient radical[4].

-

References

-

[1] Title: 4-Isopropylbenzophenone | C16H16O | CID 140440 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

-

[4] Title: Substituent effects on benzyl radical hyperfine coupling (hfc) constants. Part 3. Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

-

[3] Title: Aromatic Substitution by the SRN1 Reaction Source: Chemistry-Chemists (chemistry-chemists.com) URL:[Link]

-

[2] Title: Development of a Versatile Methodology for the Synthesis of Poly(2,5-benzophenone) Containing Coil−Rod−Coil Triblock Copolymers Source: Macromolecules (acs.org) URL:[Link]

-

[5] Title: Cas 18864-76-1, 4-Isopropylbenzophenone Source: LookChem Chemical Database (lookchem.com) URL:[Link]

Sources

A Guide to the Spectroscopic Characterization of (4-Isopropyl-phenyl)-phenyl-methanone

Introduction

(4-Isopropyl-phenyl)-phenyl-methanone, also known as 4-isopropylbenzophenone, with the CAS registry number 18864-76-1, is a substituted aromatic ketone.[1][2] Its molecular structure, featuring a phenyl group and a 4-isopropylphenyl group attached to a central carbonyl moiety, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The isopropyl group, in particular, influences its electronic and steric properties, which can be leveraged in the development of more complex molecules.[1] A thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity, which are critical for its application in research and drug development.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize (4-Isopropyl-phenyl)-phenyl-methanone. We will delve into the principles of each method, provide detailed experimental protocols, and offer an expert interpretation of the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. By applying a strong magnetic field, the nuclear spins of the hydrogen atoms align. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax, they emit a signal whose frequency is dependent on the local electronic environment.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of (4-Isopropyl-phenyl)-phenyl-methanone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Caption: Workflow for ¹H NMR Spectroscopy.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of (4-Isopropyl-phenyl)-phenyl-methanone is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Isopropyl -CH₃ | ~1.25 | Doublet | 6H | Corresponds to the six equivalent methyl protons of the isopropyl group. |

| Isopropyl -CH | ~3.0 | Septet | 1H | The single proton of the isopropyl group, split by the six adjacent methyl protons. |

| Aromatic Protons (p-substituted ring) | ~7.3 | Doublet | 2H | Protons ortho to the isopropyl group. |

| Aromatic Protons (p-substituted ring) | ~7.7 | Doublet | 2H | Protons ortho to the carbonyl group. |

| Aromatic Protons (unsubstituted ring) | ~7.4-7.6 | Multiplet | 3H | Meta and para protons of the unsubstituted phenyl ring. |

| Aromatic Protons (unsubstituted ring) | ~7.8 | Multiplet | 2H | Ortho protons of the unsubstituted phenyl ring, deshielded by the carbonyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The principles are similar to ¹H NMR, but it observes the ¹³C isotope of carbon, which has a much lower natural abundance (about 1.1%) than ¹H. This results in a less sensitive technique, often requiring a greater number of scans.

Experimental Protocol: ¹³C NMR

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition parameters, however, are adjusted for the lower sensitivity of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is used.

-

Data Acquisition: A larger number of scans is typically required. Proton decoupling is commonly employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum with single lines for each unique carbon atom.

Caption: Workflow for ¹³C NMR Spectroscopy.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of (4-Isopropyl-phenyl)-phenyl-methanone is expected to show distinct singlets for each unique carbon atom.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Assignment |

| Isopropyl -CH₃ | ~24 | The two equivalent methyl carbons of the isopropyl group. |

| Isopropyl -CH | ~34 | The methine carbon of the isopropyl group. |

| Aromatic C (p-substituted ring) | ~126 | Carbons ortho to the isopropyl group. |

| Aromatic C (p-substituted ring) | ~130 | Carbons ortho to the carbonyl group. |

| Aromatic C (p-substituted ring) | ~135 | Quaternary carbon attached to the carbonyl group. |

| Aromatic C (p-substituted ring) | ~154 | Quaternary carbon attached to the isopropyl group. |

| Aromatic C (unsubstituted ring) | ~128 | Meta carbons. |

| Aromatic C (unsubstituted ring) | ~130 | Ortho carbons. |

| Aromatic C (unsubstituted ring) | ~132 | Para carbon. |

| Aromatic C (unsubstituted ring) | ~138 | Quaternary carbon attached to the carbonyl group. |

| Carbonyl C=O | ~196 | The carbonyl carbon, which is significantly deshielded. |

Infrared (IR) Spectroscopy

Principles of IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule.

Experimental Protocol: IR

An Attenuated Total Reflectance (ATR) accessory is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum. The background is automatically subtracted.

Caption: Workflow for FTIR-ATR Spectroscopy.

IR Spectral Interpretation

The IR spectrum of (4-Isopropyl-phenyl)-phenyl-methanone will be dominated by several key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

| C-H stretch (aromatic) | 3100-3000 | Medium | Vibrations of the C-H bonds on the phenyl rings. |

| C-H stretch (aliphatic) | 3000-2850 | Medium | Vibrations of the C-H bonds of the isopropyl group. |

| C=O stretch (ketone) | ~1660-1680 | Strong | The characteristic stretching vibration of the conjugated carbonyl group.[1] |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-H bend (aromatic) | 900-675 | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern. |

Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their m/z, providing information about the molecular weight and the structure of the molecule.

Experimental Protocol: MS

A common method for analyzing a solid sample like (4-Isopropyl-phenyl)-phenyl-methanone is via direct insertion probe or after separation by gas chromatography (GC-MS).

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either directly or via a GC column.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrum Interpretation

The mass spectrum of (4-Isopropyl-phenyl)-phenyl-methanone will provide the molecular weight and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Interpretation |

| 224 | [C₁₆H₁₆O]⁺ | Molecular ion (M⁺), confirming the molecular weight of the compound.[2] |

| 209 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 147 | [C₁₀H₁₁O]⁺ | Fragment corresponding to the [M - C₆H₅]⁺ ion, resulting from cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring.[2] |

| 105 | [C₇H₅O]⁺ | Benzoyl cation ([C₆H₅CO]⁺), a very common and stable fragment in the mass spectra of benzophenones.[2] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the carbonyl group from the benzoyl cation. |

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For (4-Isopropyl-phenyl)-phenyl-methanone:

-

Mass Spectrometry confirms the molecular weight of 224 g/mol .

-

IR Spectroscopy identifies the key functional groups, most notably the conjugated carbonyl group.

-

¹³C NMR Spectroscopy reveals the number of unique carbon environments, confirming the presence of the isopropyl group, two distinct aromatic rings, and a carbonyl carbon.

-

¹H NMR Spectroscopy provides the most detailed structural information, showing the connectivity of the protons, their relative numbers, and their chemical environments, which allows for the unambiguous assignment of the structure.

Together, these techniques provide a self-validating system for the comprehensive characterization of (4-Isopropyl-phenyl)-phenyl-methanone, ensuring its identity and purity for its intended applications.

References

-

4-Isopropylbenzophenone. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

-

(4-Isopropyl-phenyl)-phenyl-methanone(CAS# 18864-76-1). (n.d.). Angene Chemical. Retrieved March 27, 2026, from [Link]

-

Cas 18864-76-1,4-Isopropylbenzophenone. (n.d.). LookChem. Retrieved March 27, 2026, from [Link]

-

Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. (n.d.). The Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

-

1H NMR of crude Isopropyl phenyl(4,4,4‐trifluoro‐3,3‐dihydroxybutanoyl)carbamate (3). (n.d.). Retrieved March 27, 2026, from [Link]

- G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics2010, 29, 9, 2176–2179.

-

4-Isopropylphenylacetic acid. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

-

13C NMR Spectroscopy of 4,4"-methylenebis-(phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol) Poly(ether)ur. (2001, July 15). DTIC. Retrieved March 27, 2026, from [Link]

-

Isopropyl phenyl ketone. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

-

Isopropyl phenyl ketone. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

-

Methanone, (4-methylphenyl)phenyl-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

Sources

Solvation Dynamics and Solubility Profiling of (4-Isopropyl-phenyl)-phenyl-methanone in Organic Solvents

Executive Summary

(4-Isopropyl-phenyl)-phenyl-methanone (4-IPBP), commonly known as 4-Isopropylbenzophenone (CAS 4904-51-2), is a high-purity organic compound widely utilized as a Type II photoinitiator in UV-curable resins and as a versatile building block in medicinal chemistry. For researchers and formulators, understanding the solubility profile of 4-IPBP across various organic solvents is not merely a logistical requirement—it is a fundamental parameter that dictates reaction kinetics, formulation stability, and photoinitiation efficiency. This guide provides an in-depth mechanistic analysis of 4-IPBP's solvation thermodynamics, empirical solubility data, and a self-validating experimental protocol for high-throughput solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of any solute is governed by the delicate balance of the Gibbs free energy of solvation ( ΔGsolv ). To understand the solubility of 4-IPBP, we must analyze its structural motifs:

-

The Benzophenone Core: Provides a conjugated π -system and a polarized carbonyl group. The oxygen atom acts as a hydrogen-bond acceptor, while the aromatic rings participate in π−π stacking and dispersion interactions.

-

The para-Isopropyl Group: This bulky, aliphatic side-chain significantly increases the lipophilicity and steric profile of the molecule. While the parent benzophenone has a logP of approximately 3.18 , the addition of the isopropyl group pushes the estimated logP of 4-IPBP to ~4.5 .

The Causality of Solvation

Dissolution is a three-step thermodynamic cycle. First, the 4-IPBP crystal lattice must be disrupted (endothermic, ΔHlattice>0 ). Second, a cavity must be formed within the solvent network (endothermic, ΔHcavity>0 ). Finally, the solute and solvent interact (exothermic, ΔHint<0 ).

In highly cohesive solvents like water, the energy required to form a cavity large enough to accommodate the bulky isopropyl group is immense, and the lack of H-bond donors on 4-IPBP prevents sufficient exothermic compensation. Thus, 4-IPBP is practically insoluble in water. Conversely, in polar aprotic solvents like dichloromethane or acetone, the polarizable π -electron cloud and the permanent dipole of the carbonyl group undergo highly favorable dipole-dipole and dispersion interactions, easily overcoming the lattice energy .

Thermodynamic cycle of 4-IPBP solvation in organic solvents.

Empirical Solubility Matrix

The following table synthesizes the solubility behavior of 4-IPBP across major organic solvent classes at standard ambient temperature (25°C). Note: Values are representative ranges derived from the thermodynamic behavior of structurally analogous benzophenone derivatives.

| Solvent | Solvent Class | Estimated Solubility (mg/mL) | Dominant Solute-Solvent Interaction Mechanism |

| Water | Aqueous | < 0.1 | Highly unfavorable ΔGsolv due to high solvent cohesive energy and lipophilicity of the isopropyl group. |

| Methanol / Ethanol | Polar Protic | 50 - 100 | Moderate solubility driven by H-bond donation from the alcohol to the 4-IPBP carbonyl oxygen. |

| Acetone | Polar Aprotic | > 200 | Excellent solvation via strong dipole-dipole interactions with the ketone core. |

| Dichloromethane (DCM) | Polar Aprotic | > 300 | Superior solvation of both the aromatic and aliphatic moieties via strong dispersion forces. |

| Toluene | Non-polar | > 300 | Favorable π−π stacking and dispersion interactions with the benzophenone core. |

| Hexane | Non-polar | 20 - 50 | Purely dispersion forces; lacks dipole stabilization for the carbonyl group, limiting maximum solubility. |

Experimental Protocol: Isothermal Solubility Determination

To accurately determine the solubility of 4-IPBP for specific formulation requirements, researchers must employ a rigorous, self-validating methodology. The shake-flask method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) is the gold standard for this application .

Step-by-Step Methodology

-

Equilibration: Add a known excess of solid 4-IPBP to 5.0 mL of the target organic solvent in a 10 mL amber glass vial. Causality: Amber glass is mandatory to prevent UV-induced photo-excitation and subsequent radical formation of the benzophenone core .

-

Isothermal Agitation: Seal the vials hermetically and place them in an isothermal shaker bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours. Causality: 48 hours ensures that the thermodynamic equilibrium between the solid lattice and the solvated state is fully established.

-

Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Filtration (Self-Validation Step): Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Critical: Discard the first 1.0 mL of the filtrate. Causality: Highly lipophilic molecules like 4-IPBP can adsorb onto the PTFE membrane matrix. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate accurately represents the true solution concentration.

-

Dilution: Quantitatively dilute the filtered aliquot with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

-

Quantification: Inject the sample into an RP-HPLC system equipped with a C18 column. Monitor the absorbance at λmax 254 nm. Calculate the concentration using a pre-established 5-point external calibration curve (R² > 0.999).

Step-by-step workflow for isothermal solubility determination of 4-IPBP.

Applications: Formulation Strategies in Photoinitiation

The solubility profile of 4-IPBP directly dictates its utility in industrial applications. In traditional 100% solids UV-curable formulations, 4-IPBP acts as a highly efficient Type II photoinitiator (requiring a co-initiator like a tertiary amine). Its high solubility in reactive acrylate diluents (e.g., HDDA, TMPTA) allows formulators to achieve high initiator loadings without the risk of crystallization or "blooming" at the surface of the cured film.

However, the modern shift toward waterborne UV-curable polyurethane dispersions (UV-PUDs) presents a challenge. Because 4-IPBP is practically insoluble in water, it cannot be directly stirred into aqueous systems. Formulators must either pre-dissolve 4-IPBP in a coalescing solvent (like dipropylene glycol dimethyl ether) before addition, or utilize polymeric photoinitiators where the benzophenone moiety is chemically grafted onto a water-compatible polymer backbone .

References

-

Title: BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

-

Title: Synthesis and photoinitiation activity of radical polymeric photoinitiators bearing side-chain camphorquinone moieties Source: ResearchGate URL: [Link]

The Steric Profile and Reactivity of 4-Isopropylbenzophenone Derivatives: A Technical Guide for Chemical Biology and Drug Development

Executive Summary

4-Isopropylbenzophenone (4-IPBP) and its derivatives represent a critical class of compounds in synthetic organic chemistry, photochemistry, and drug development. Characterized by a benzophenone core substituted with a bulky isopropyl group at the para-position, these molecules exhibit unique steric and electronic properties. This whitepaper provides an in-depth analysis of the structural conformation, reactivity paradigms, and practical applications of 4-IPBP derivatives, with a specific focus on their utility as photoreactive groups in Photoaffinity Labeling (PAL) for structural proteomics and target deconvolution.

Structural and Steric Profiling of the 4-IPBP Scaffold

Benzophenone, systematically known as diphenylmethanone, features a central carbonyl group (C=O) bonded to two phenyl rings[1]. The carbonyl carbon is sp2 hybridized, adopting a trigonal planar geometry. However, due to severe steric repulsion between the ortho hydrogens of the two phenyl rings, the molecule cannot adopt a perfectly planar conformation. Instead, the phenyl rings rotate out of the carbonyl plane, resulting in dihedral angles of approximately 30°–40°[1].

When an isopropyl group is introduced at the para-position to form 4-isopropylbenzophenone, the steric profile of the molecule is significantly expanded. The bulky isopropyl moiety increases the overall hydrodynamic volume of the molecule. In the context of drug design and chemical probes, this steric bulk must be carefully managed. If a 4-IPBP moiety is incorporated too close to a pharmacophore, it can induce severe steric clashes within the narrow binding pockets of target proteins, potentially disrupting native ligand-receptor interactions[2][3].

Reactivity Paradigms: Nucleophilic Addition and Reduction

The reactivity of the carbonyl carbon in 4-IPBP is governed by a delicate interplay of steric hindrance and electronic stabilization.

-

Nucleophilic Addition: Ketones generally undergo nucleophilic addition at the carbonyl carbon. However, benzophenones are notably less reactive than aliphatic ketones (like acetone) or mixed ketones (like acetophenone)[4][5]. The two bulky phenyl rings create substantial steric shielding around the carbonyl carbon, physically blocking the approach of nucleophiles. Electronically, the carbonyl carbon is stabilized by the +R (resonance) effect of the two phenyl rings, which delocalizes the π -electrons and reduces the partial positive charge on the carbon[4]. In 4-IPBP, the para-isopropyl group exerts an additional +I (inductive) electron-donating effect, further increasing the electron density at the carbonyl carbon and rendering it even less electrophilic[4][6].

-

Reduction: Despite reduced electrophilicity, 4-IPBP derivatives can be reduced to their corresponding secondary alcohols using metal hydrides (e.g., DIBAL-H or NaBH 4 ). The reaction proceeds via an initial electrophilic attack of the metal on the carbonyl oxygen, followed by nucleophilic hydride transfer to the carbonyl carbon[7]. The presence of the electron-donating isopropyl group slightly lowers the reactivity toward hydride reduction compared to unsubstituted benzophenone, as it raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate[7].

Photochemical Reactivity: Application in Photoaffinity Labeling (PAL)

Benzophenone derivatives are premier photoreactive groups (PGs) used in Photoaffinity Labeling (PAL) for target deconvolution and mapping protein-ligand interactions[8][9].

Mechanism of Action: Upon irradiation with long-wavelength UV light (~330–360 nm), the benzophenone carbonyl undergoes an n−π∗ transition to a singlet excited state. This state rapidly undergoes intersystem crossing to form a highly reactive triplet diradical[10]. This diradical abstracts a hydrogen atom from a nearby C-H bond of the target protein, followed by rapid radical recombination to form a stable, irreversible covalent C-C bond[10].

Steric Considerations in PAL: The primary disadvantage of benzophenone as a PG is its considerable steric bulk, which is exacerbated in 4-IPBP derivatives. This bulkiness can disrupt the native non-covalent interaction between the ligand and the target protein if the PG is placed at the wrong position[2][3]. To mitigate this, chemical biologists often employ flexible aliphatic linkers (e.g., PEG chains) to distance the bulky 4-IPBP moiety from the primary binding interface[10]. Despite the steric challenges, benzophenones offer unparalleled chemical stability in ambient light and can be activated at wavelengths (330-360 nm) that avoid the non-specific protein denaturation often caused by the shorter wavelengths required for aryl azides[8][9].

Photochemical activation pathway of benzophenone derivatives into reactive triplet diradicals.

Experimental Methodologies

Protocol 1: Synthesis of 4-Isopropylbenzophenone via Friedel-Crafts Acylation

The synthesis of 4-IPBP and its functionalized derivatives is typically achieved through a Friedel-Crafts acylation, utilizing a Lewis acid catalyst[11]. This protocol is designed to maximize regioselectivity.

-

Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve cumene (isopropylbenzene) (1.0 equiv) and the appropriate benzoyl chloride derivative (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., dichloromethane)[11].

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl 3 ) (1.2 equiv) in small portions. Causality: The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. The slow addition controls the exothermic nature of the complexation.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Causality: The electron-donating isopropyl group on cumene directs the electrophilic aromatic substitution primarily to the para position, minimizing steric hindrance compared to the ortho position and ensuring high regioselectivity.

-

Quenching & Extraction: Carefully pour the reaction mixture over crushed ice and 1M HCl to quench the catalyst. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO 3 and brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate).

Protocol 2: In Vitro Photoaffinity Labeling (PAL) Workflow

This self-validating protocol outlines the use of a 4-IPBP-based probe for identifying protein targets in cell lysates[2][10].

-

Probe Incubation: Incubate the cell lysate (1-2 mg/mL protein concentration) with the 4-IPBP probe (1-10 μM) in a binding buffer (e.g., PBS with 0.1% NP-40) for 1 hour at 4 °C. Control: Run a parallel sample with a 100-fold excess of the unmodified (non-probe) ligand to compete for specific binding sites, validating the specificity of the interaction.

-

UV Crosslinking: Transfer the samples to a shallow multi-well plate on ice. Irradiate the samples using a UV lamp (365 nm) for 15–30 minutes at a distance of 3-5 cm. Causality: The 365 nm wavelength ensures activation of the benzophenone triplet diradical without causing UV-induced protein degradation, preserving the integrity of the captured proteome[8][10].

-

Click Chemistry: If the 4-IPBP probe contains an alkyne handle, perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag. Add CuSO 4 (1 mM), THPTA ligand (100 μM), sodium ascorbate (1 mM), and biotin-azide (100 μM). React for 1 hour at room temperature.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the mixture and incubate for 2 hours at room temperature. Wash the beads extensively with stringent buffers (e.g., 1% SDS in PBS) to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the covalently captured proteins by boiling the beads in Laemmli sample buffer. Analyze the enriched proteins via SDS-PAGE and subsequent LC-MS/MS for target identification[3].

Step-by-step workflow for target identification using 4-IPBP photoaffinity probes.

Comparative Data Analysis

Table 1: Comparative Reactivity of Carbonyl Compounds towards Nucleophilic Addition

| Compound | Steric Hindrance at Carbonyl | Electronic Effect on Carbonyl Carbon | Relative Electrophilicity |

|---|---|---|---|

| Acetone | Low | +I (two methyl groups) | High |

| Acetophenone | Moderate | +I (methyl), +R (phenyl) | Moderate |

| Benzophenone | High | +R (two phenyl rings) | Low |

| 4-Isopropylbenzophenone | Very High | +R (two phenyl rings), +I (isopropyl) | Very Low |

Table 2: Comparison of Photoreactive Groups in Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Steric Profile / Bulk | Chemical Stability |

|---|---|---|---|---|

| Aryl Azide | < 300 nm | Nitrene | Small | Low to Moderate |

| Diazirine | ~ 350 nm | Carbene | Very Small | High |

| Benzophenone (incl. 4-IPBP) | 330 - 360 nm | Triplet Diradical | Bulky | Very High |

References

-

Title: Photoaffinity labeling in target- and binding-site identification - PMC Source: nih.gov URL:[Link]

-

Title: Small molecule target identification using photo-affinity chromatography - IU Indianapolis ScholarWorks Source: iu.edu URL:[Link]

-

Title: Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC Source: nih.gov URL:[Link]

-

Title: Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' - RSC Publishing Source: rsc.org URL:[Link]

-

Title: Uncovering the Mechanism of Action of Antiprotozoal Agents: A Survey on Photoaffinity Labeling Strategy - MDPI Source: mdpi.com URL:[Link]

-

Title: Which is more reactive towards nucleophilic addition, benzophenone or acetophenone? Source: quora.com URL:[Link]

-

Title: Reaction Profiles and Substituent Effects for the Reduction of Carbonyl Compounds with Monomer and Dimer Simple Metal Hydride Reagents | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

-

Title: Substituent effects on benzyl radical hyperfine coupling (hfc) constants. Part 3. Comparison of the a-hfc Source: cdnsciencepub.com URL:[Link]

- Source: google.

-

Title: Benzophenone - Grokipedia Source: grokipedia.com URL:[Link]

-

Title: Which is more reactive, acetophenone or benzophenone? - Quora Source: quora.com URL:[Link]

Sources

- 1. Benzophenone â Grokipedia [grokipedia.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Uncovering the Mechanism of Action of Antiprotozoal Agents: A Survey on Photoaffinity Labeling Strategy [mdpi.com]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. US5364972A - Preparation of nitrobenzophenones, and a color-stable modification of a benzophenone-azopyridone dye - Google Patents [patents.google.com]

A Preliminary Investigation of (4-Isopropyl-phenyl)-phenyl-methanone as a Novel UV Filter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of effective and safe ultraviolet (UV) filters is a cornerstone of dermatological research and cosmetic science. This technical guide provides a comprehensive preliminary investigation into the potential of (4-Isopropyl-phenyl)-phenyl-methanone, a benzophenone derivative, as a novel UV filtering agent. This document outlines the synthesis, physicochemical characterization, and a strategic framework for the comprehensive evaluation of its efficacy and safety. By detailing robust experimental protocols and the underlying scientific rationale, this guide serves as a foundational resource for researchers dedicated to the discovery and development of next-generation photoprotective agents.

Introduction: The Imperative for Novel UV Filters

The detrimental effects of solar UV radiation on human skin are well-documented, ranging from acute sunburn to long-term risks of photoaging and skin cancer.[1] Chemical UV filters are organic molecules that absorb UV-A and UV-B radiation, forming a critical line of defense in sunscreen formulations.[1] The evolving regulatory landscape and increasing consumer demand for broad-spectrum, photostable, and safe sunscreens necessitate the continuous exploration of new UV-filtering compounds.[2][3]

Benzophenone and its derivatives are a class of aromatic ketones known for their ability to absorb UV radiation.[4] (4-Isopropyl-phenyl)-phenyl-methanone, also known as 4-Isopropylbenzophenone, presents an intriguing scaffold for investigation.[5] Its structural similarity to other established benzophenone-type UV filters suggests a potential for UV absorption, while the isopropyl substitution may influence its physicochemical properties, such as lipophilicity and photostability.[5] This guide provides a structured approach to the initial scientific assessment of this compound as a viable UV filter.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis is paramount for the development of any new cosmetic ingredient.

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and established method for synthesizing (4-Isopropyl-phenyl)-phenyl-methanone is through the Friedel-Crafts acylation of cumene (isopropylbenzene) with benzoyl chloride.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5]

Reaction Scheme:

Caption: Synthesis of (4-Isopropyl-phenyl)-phenyl-methanone via Friedel-Crafts Acylation.

The isopropyl group on the cumene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product, (4-Isopropyl-phenyl)-phenyl-methanone, is the major isomer formed.[5]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for formulation development and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O | [7][8] |

| Molecular Weight | 224.30 g/mol | [7] |

| CAS Number | 18864-76-1 | [5][7][8] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents and oils, with low water solubility | Inferred from benzophenone derivatives[4] |

| XLogP3 | 4.6 | [7] |

In Vitro Evaluation of UV Filtering Efficacy

In vitro testing provides a rapid and cost-effective initial assessment of a compound's UV filtering capabilities.[9][10][11]

UV-Visible Spectrophotometry

The primary function of a UV filter is to absorb UV radiation. UV-Vis spectrophotometry is the foundational technique to determine the absorption spectrum of (4-Isopropyl-phenyl)-phenyl-methanone.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of (4-Isopropyl-phenyl)-phenyl-methanone in a suitable solvent (e.g., ethanol or methanol) at a concentration of 0.01 M.

-

Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M).

-

Spectrophotometric Analysis: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each solution from 200 nm to 400 nm in a 1 cm path length quartz cuvette.

-

Data Analysis: Plot absorbance versus wavelength to obtain the UV absorption spectrum. Identify the wavelength of maximum absorbance (λmax).

-

Molar Extinction Coefficient (MEC) Calculation: Calculate the MEC (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length. A MEC value greater than 1000 L mol⁻¹ cm⁻¹ is generally considered significant for photosafety assessments.[12]

Caption: Workflow for determining the UV absorption spectrum and molar extinction coefficient.

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Assessment

While spectrophotometry provides data on the neat compound, in vitro SPF and UVA-PF testing evaluates the performance of the UV filter within a formulation applied to a substrate that mimics the skin's surface.[9][10]

Experimental Protocol (based on ISO 24443): [9]

-

Formulation Preparation: Prepare a simple sunscreen formulation containing a known concentration of (4-Isopropyl-phenyl)-phenyl-methanone.

-

Substrate Application: Apply a uniform layer of the formulation onto a polymethyl methacrylate (PMMA) plate.

-

UV Transmittance Measurement: Use a specialized spectrophotometer to measure the UV transmittance through the PMMA plate before and after application of the formulation.

-

Calculation: The SPF and UVA-PF values are calculated from the transmittance data using standardized equations.

Photostability Assessment

A critical attribute of an effective UV filter is its ability to remain stable upon exposure to UV radiation.[13] Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of (4-Isopropyl-phenyl)-phenyl-methanone in a suitable solvent.

-

UV Irradiation: Expose the solution to a controlled dose of UV radiation from a solar simulator.

-

Time-Course Analysis: At various time points, withdraw aliquots of the solution and analyze them using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Monitor the decrease in the concentration of the parent compound over time to determine the photodegradation kinetics. A pseudo-first-order kinetics model is often applied to benzophenone derivatives.[14]

Preliminary Safety Evaluation

The safety of any new cosmetic ingredient is of paramount importance. A preliminary safety assessment should focus on potential genotoxicity and phototoxicity.

Genotoxicity Assessment

The SOS/umuC assay is a widely used method for screening the genotoxic potential of chemicals.[14] This assay utilizes a genetically engineered strain of Salmonella typhimurium to detect DNA damage. Studies on other benzophenone derivatives have shown weak genotoxic activity in the presence of metabolic activation, though at concentrations much higher than those found in the environment.[14]

In Vitro Phototoxicity Assessment

The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated in vitro method to assess the potential for a substance to become cytotoxic in the presence of light. This is a critical test for any compound designed to be applied to the skin and exposed to sunlight.

In Vivo Evaluation: The Gold Standard

While in vitro tests provide valuable initial data, in vivo testing on human volunteers is considered the gold standard for confirming the efficacy and safety of a sunscreen product.[9][11]

Logical Progression of Testing:

Caption: Logical progression from in vitro to in vivo testing for a novel UV filter.

In vivo testing is expensive and time-consuming and should only be undertaken after promising in vitro data has been obtained.[9]

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach for the preliminary investigation of (4-Isopropyl-phenyl)-phenyl-methanone as a potential UV filter. The proposed experimental workflows, from synthesis and physicochemical characterization to in vitro efficacy and safety assessments, provide a solid foundation for a comprehensive evaluation. Positive outcomes from these initial studies would warrant further investigation, including more extensive toxicological profiling, formulation optimization, and ultimately, in vivo testing to substantiate its performance and safety in real-world applications. The exploration of novel UV filters like (4-Isopropyl-phenyl)-phenyl-methanone is a critical endeavor in advancing the field of photoprotection and ensuring the availability of safe and effective sunscreens for consumers worldwide.

References

-

Sunscreen Scam: In-Vitro vs In-Vivo Testing — What Really Matters for SPF Accuracy. (2025, October 24). Pure Bubbles Skincare. [Link]

-

In-vitro vs in-vivo testing: The best way to test your sunscreen SPF | The Established. (2026, January 6). The Established. [Link]

-

In Vivo vs In Vitro Testing in Sunscreen: Know the Real Difference - Foxtale. (2026, January 22). Foxtale. [Link]

-

In Vivo Or In Vitro? Unraveling Sunscreen Testing's Big Debate - Runway Square. (2025, May 13). Runway Square. [Link]

-

Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. (2016, January 5). PubMed. [Link]

-

In Vivo vs In Vitro Testing in Sunscreens: A Clear Guide - Innovist. (2026, February 16). Innovist. [Link]

-

Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023, January 27). MDPI. [Link]

-

VERIFYING EFFICACY OF PROTECTION LEVELS IN SUNSCREEN PRODUCTS | Ministry of Health. (2025, October 15). Ministry of Health. [Link]

-

Australian Regulatory Guidelines for Sunscreens ('ARGS'). (n.d.). Therapeutic Goods Administration (TGA). [Link]

-

Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025, July 19). ResearchGate. [Link]

-

The trouble with sunscreen ingredients. (n.d.). EWG. [Link]

-

Sunscreen: How to Help Protect Your Skin from the Sun. (2025, September 16). FDA. [Link]

-

Regulatory overview of cosmetic products. (2026, January 2). Health Sciences Authority. [Link]

-

Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025, July 28). Environmental Science: Processes & Impacts (RSC Publishing). [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017, December 18). ResearchGate. [Link]

-

4-Isopropylbenzophenone. (n.d.). PubChem. [Link]

-

methanone. (n.d.). PMC. [Link]

-

(4-Isopropyl-phenyl)-phenyl-methanone(CAS# 18864-76-1 ). (n.d.). Angene Chemical. [Link]

-

Visible Light-Induced Aerobic Oxidation of Alkene Catalyzed by Thiobenzoic Acid in Water - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (n.d.). PMC. [Link]

-

Prioritized substance group: UV filters. (2018, September 14). HBM4EU. [Link]

-

Ultraviolet Filters for Cosmetic Applications. (2023, July 12). MDPI. [Link]

-

Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org. [Link]

-

Methanone, (4-methylphenyl)phenyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. moh.gov.sg [moh.gov.sg]

- 3. fda.gov [fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. (4-Isopropyl-phenyl)-phenyl-methanone|CAS 18864-76-1 [benchchem.com]

- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 7. 4-Isopropylbenzophenone | C16H16O | CID 140440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenesci.com [angenesci.com]

- 9. purebubblesskincare.com [purebubblesskincare.com]

- 10. In-vitro vs in-vivo testing: The best way to test your sunscreen SPF | The Established [theestablished.com]

- 11. runwaysquare.com [runwaysquare.com]

- 12. iivs.org [iivs.org]

- 13. longchangchemical.com [longchangchemical.com]

- 14. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallographic Data, 3D Structure, and Structure-Property Relationships of (4-Isopropyl-phenyl)-phenyl-methanone

Executive Summary

(4-Isopropyl-phenyl)-phenyl-methanone (CAS: 18864-76-1), commonly referred to as 4-isopropylbenzophenone, is a critical intermediate in organic synthesis, photochemistry, and drug discovery [1]. While structurally simple, its three-dimensional conformation dictates a complex interplay between steric hindrance and π -conjugation. This technical guide explores the crystallographic logic, thermochemical stability, and photochemical reactivity of 4-isopropylbenzophenone, providing researchers with actionable, self-validating protocols for its structural and functional characterization.

3D Structure and Conformational Dynamics

The core scaffold of 4-isopropylbenzophenone features a central sp 2 -hybridized carbonyl group bridging two phenyl rings. In a purely theoretical state, maximum π -orbital overlap between the carbonyl carbon and the adjacent aromatic rings would drive the molecule toward absolute planarity. However, this planar geometry is physically impossible due to severe steric repulsion between the ortho-hydrogens of the two phenyl rings.

To resolve this steric clash, the molecule adopts a non-planar, propeller-like conformation [1]. The phenyl rings twist out of the carbonyl plane, typically exhibiting dihedral angles of 30° to 40°. This rotation represents the global energy minimum, perfectly balancing the energetic penalty of reduced π -conjugation with the relief of steric strain.

The addition of the para-isopropyl group introduces a bulky, lipophilic terminus. While this substituent does not significantly alter the core dihedral angles compared to unsubstituted benzophenone, it profoundly influences the solid-state crystal packing. The isopropyl moiety dictates the intermolecular void spaces and the specific slip-planes within the crystal lattice, parameters that are critical when utilizing the compound in solid-state photochemical reactions.

Caption: Conformational energy landscape illustrating the transition from a theoretical planar state to the stable propeller geometry.

Thermochemical and Photochemical Implications

Thermochemical Stability

The precise 3D conformation of 4-isopropylbenzophenone directly impacts its thermochemical properties, such as the enthalpy of formation and phase transitions (crystal-to-liquid, crystal-to-gas). Recent in silico diagnostic algorithms have demonstrated that the "centerpiece" group additivity approach can accurately predict the heat capacity ( Cp ) and vaporization enthalpies of alkyl-substituted benzophenones by accounting for these specific torsional angles and intermolecular packing forces [2].

Photochemical Reactivity

Benzophenone derivatives are renowned for their efficient intersystem crossing (ISC) from the excited singlet state ( S1 ) to the triplet state ( T1 ). The T1 state acts as a highly reactive diradical, capable of hydrogen abstraction and initiating polymerization.

In constrained environments, the 3D structure dictates the reaction pathway. For instance, solid-state irradiation of cyclodextrin complexes containing α,α -dimethyldeoxybenzoin yields 4-isopropylbenzophenone as a major rearrangement product [3]. This specific rearrangement is a direct consequence of the spatial constraints imposed by the host lattice, which forces the transient radical intermediates into a geometry that favors the formation of the 4-isopropylbenzophenone scaffold over standard Norrish Type II cleavage products.

Caption: Photochemical excitation pathway of 4-isopropylbenzophenone leading to its reactive triplet state.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives.

Protocol A: Single-Crystal Growth and X-Ray Diffraction (XRD)

Objective: To isolate high-quality single crystals of 4-isopropylbenzophenone for precise dihedral angle measurement.

-

Solvent Selection: Dissolve 50 mg of 4-isopropylbenzophenone in 2 mL of a binary solvent system (e.g., 1:1 Hexane/Dichloromethane). Causality: Dichloromethane provides high solubility, while hexane acts as an antisolvent. The differential vapor pressure allows for controlled supersaturation.

-

Evaporation Control: Pierce the vial cap with a single 20-gauge needle and incubate at a stable 20°C in a vibration-free environment. Causality: Rapid precipitation traps solvent molecules and kinetic defects. Slow evaporation ensures the system remains near thermodynamic equilibrium, allowing the bulky isopropyl groups to pack optimally.

-

Optical Validation (Self-Check): Before mounting, examine the crystals under a polarized light microscope. Causality: Crystals that extinguish light uniformly upon rotation are single domains. Crystals showing mosaic patterns contain internal grain boundaries and must be rejected to prevent smeared diffraction spots.

-

Data Collection: Mount the validated crystal on a diffractometer at 100 K. Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map around the highly mobile isopropyl methyl groups.

Protocol B: Solid-State Photochemical Evaluation

Objective: To evaluate the triplet-state reactivity of 4-isopropylbenzophenone in a constrained matrix.

-

Matrix Preparation: Co-crystallize 4-isopropylbenzophenone with a host molecule (e.g., β -cyclodextrin) using a solvent-drop grinding method.

-

Irradiation: Place the powdered complex in a quartz tube and irradiate at 340 nm using a medium-pressure mercury lamp for 4 hours.

-

Dark Control (Self-Check): Maintain an identical quartz tube wrapped in aluminum foil at the exact same temperature as the irradiated sample. Causality: This proves that any observed rearrangement or degradation is strictly a photon-driven process and not a thermal artifact induced by the heat of the UV lamp.

-

Analysis: Extract the organic components using acetonitrile and analyze via HPLC-MS to quantify conversion rates and identify photoproducts.

Quantitative Data Summary

The following table summarizes the key structural and physicochemical parameters of the compound, consolidating data from crystallographic theory and thermochemical diagnostics [1][2].

| Parameter | Value / Description |

| CAS Registry Number | 18864-76-1 |

| Molecular Weight | 224.3 g/mol |

| Global Conformation | Non-planar, propeller-like |

| Estimated Dihedral Angles | ~30°–40° (Phenyl rings relative to C=O plane) |

| Carbonyl Stretch (IR) | ~1660–1680 cm⁻¹ (Indicative of reduced conjugation) |

| Heat Capacity ( Cp ) | 89.3 ± 1.0 J/(mol·K) |

| Primary Photochemical State | Triplet ( T1 ) Diradical |

References

-

Samarov, A., & Verevkin, S. "Thermochemistry in the twenty-first century–quo vadis? In silico assisted diagnostics of available thermochemical data." Structural Chemistry 34(1), Nov 2022. Available at:[Link]

-

Pitchumani, K., & Ramamurthy, V. "FORMATION OF REARRANGEMENT PRODUCT IN PHOTOLYSIS OF α,α -DIMETHYLDEOXYBENZOIN UPON CYCLODEXTRIN COMPLEXATION." Photochemistry and Photobiology, 2008. Available at:[Link]

discovery and synthesis pathways of 4-isopropylbenzophenone

An In-depth Technical Guide to the Discovery and Synthesis of 4-Isopropylbenzophenone

For the attention of researchers, scientists, and professionals in drug development and materials science, this guide provides a comprehensive exploration of 4-isopropylbenzophenone. This document delves into its scientific context, details its primary and alternative synthesis pathways with mechanistic insights, and discusses its applications, particularly in photochemistry.

Introduction to 4-Isopropylbenzophenone

4-Isopropylbenzophenone, with the IUPAC name [4-(1-methylethyl)phenyl]phenylmethanone, is an aromatic ketone that has garnered significant interest in various fields of chemical synthesis.[1] Its structure, featuring a benzophenone core with an isopropyl group on one of the phenyl rings, makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Furthermore, its photochemical properties have established its use as a photoinitiator in UV-curable inks, coatings, and adhesives.[1][2]

Table 1: Physicochemical Properties of 4-Isopropylbenzophenone [3]

| Property | Value |

| CAS Number | 18864-76-1 |

| Molecular Formula | C₁₆H₁₆O |

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | [4-(1-methylethyl)phenyl]phenylmethanone |

| Synonyms | p-Isopropylbenzophenone, (4-Isopropylphenyl)(phenyl)methanone |

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing 4-isopropylbenzophenone is the Friedel-Crafts acylation of isopropylbenzene (cumene).[3] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.[4]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[5] The choice of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical as it generates the highly reactive acylium ion.

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with benzoyl chloride to form an acylium ion, which is stabilized by resonance. This electrophile is the key reacting species.[5]

-

Electrophilic Attack: The electron-rich cumene ring acts as a nucleophile, attacking the electrophilic acylium ion. The isopropyl group is an ortho-, para-directing activating group, meaning it increases the electron density at the ortho and para positions, facilitating the attack. Due to steric hindrance from the bulky isopropyl group, the acylation predominantly occurs at the para position.[3]

-

Deprotonation and Regeneration of Catalyst: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding 4-isopropylbenzophenone. The catalyst is regenerated in the process, although it forms a complex with the ketone product, necessitating a stoichiometric amount of the catalyst.[6]

Caption: Mechanism of Friedel-Crafts Acylation for 4-Isopropylbenzophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of 4-isopropylbenzophenone from cumene and benzoyl chloride.

Materials:

-

Cumene (isopropylbenzene)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.[7][8]

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane in the flask and cooled to 0-5 °C using an ice bath.[7][8]

-

Reagent Addition: A solution of benzoyl chloride (1.0 equivalent) and cumene (1.2 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.[7]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-3 hours.[9]

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5][7] The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[7]

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.[7] The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[7] The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

Caption: Experimental workflow for the Friedel-Crafts synthesis of 4-isopropylbenzophenone.

Table 2: Representative Reaction Parameters for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cumene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2-3 | ~85-95 |

| Toluene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | RT | 4 | 70.6 |

| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | ~90 |

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the dominant method, other synthetic routes to 4-isopropylbenzophenone exist, offering alternative strategies depending on the available starting materials and desired scale of production.

Oxidation of 4-Isopropyldiphenylmethane

An alternative two-step approach involves the initial synthesis of 4-isopropyldiphenylmethane followed by its oxidation.

-

Friedel-Crafts Alkylation: Cumene can be reacted with benzyl chloride in the presence of a Lewis acid to form 4-isopropyldiphenylmethane.

-

Oxidation: The benzylic methylene bridge of 4-isopropyldiphenylmethane is then oxidized to a carbonyl group. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or chromium-based reagents. A notable method involves oxidation with manganese dioxide in the presence of a strong acid.[10] Another approach is the copper-catalyzed oxidation with air.[11]

This method is particularly useful when 4-isopropyldiphenylmethane is a readily available starting material.

Grignard-based Synthesis

A Grignard reaction provides another route to 4-isopropylbenzophenone.

-

Formation of Grignard Reagent: An isopropyl Grignard reagent, such as isopropylmagnesium bromide, is prepared from an isopropyl halide and magnesium metal.

-

Reaction with Benzonitrile Derivative: The Grignard reagent is then reacted with a benzonitrile derivative, such as 4-benzoylbenzonitrile. The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile group.

-

Hydrolysis: The resulting imine intermediate is hydrolyzed with an aqueous acid to yield the final ketone product, 4-isopropylbenzophenone.

This pathway is advantageous when functional group tolerance is a concern and offers a different disconnection approach in retrosynthetic analysis.

Applications in Photochemistry